Technical Whitepaper: Risk Assessment & Handling of 4-Bromo-8-methylisoquinoline
Technical Whitepaper: Risk Assessment & Handling of 4-Bromo-8-methylisoquinoline
This technical whitepaper provides a comprehensive safety and handling framework for 4-Bromo-8-methylisoquinoline (CAS 1784882-13-8). It is designed for researchers and process chemists who require data beyond the standard Safety Data Sheet (SDS).
Chemical Identity & Molecular Architecture
4-Bromo-8-methylisoquinoline is a halogenated heteroaromatic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or isoquinoline alkaloids). Its reactivity is defined by the electron-deficient isoquinoline ring and the labile C-Br bond at the 4-position, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
| Property | Technical Specification |
| IUPAC Name | 4-Bromo-8-methylisoquinoline |
| CAS Registry Number | 1784882-13-8 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Physical State | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water.[1] |
| SMILES | CC1=CC=CC2=C1C=NC=C2Br |
| Storage Condition | Inert atmosphere (Argon/Nitrogen), 2–8°C. Light sensitive. |
GHS Hazard Identification & Mechanistic Toxicology
While specific toxicological data (LD50) for this exact isomer is limited, its structural analogs (4-bromoisoquinoline) suggest a predictable hazard profile. The primary risks stem from its potential as an alkylating agent and a severe mucosal irritant.
Hazard Classification (GHS)
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Signal Word: WARNING
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Acute Toxicity (Oral): Category 4 (H302)
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Skin Corrosion/Irritation: Category 2 (H315)[2]
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Serious Eye Damage/Eye Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Mechanistic Toxicology
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Respiratory Irritation (H335): The isoquinoline nitrogen is basic (pKa ~5.4). Upon inhalation, dust particles can react with mucosal moisture to form localized alkaline zones, causing tissue necrosis or severe inflammation.
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Dermal Sensitization: Halogenated heterocycles are lipophilic. They can penetrate the stratum corneum. Once absorbed, the C-Br bond may undergo metabolic activation (oxidative debromination), potentially forming reactive epoxide intermediates that adduct to cellular proteins.
Precautionary Statements (P-Codes)
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves (Nitrile >0.11mm)/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Risk Mitigation & Engineering Controls
Handling this compound requires a "Barrier & Containment" strategy. The following workflow integrates engineering controls with Personal Protective Equipment (PPE).
Operational Workflow Diagram
Figure 1: Safe handling lifecycle for 4-Bromo-8-methylisoquinoline. Note the critical control point at Step 2 (Weighing) to prevent dust inhalation.
Engineering Controls
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Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
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Static Control: Use anti-static weighing boats. Isoquinoline derivatives can accumulate static charge, leading to powder scattering.
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Glove Selection:
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Standard Handling: Nitrile gloves (0.11 mm, breakthrough > 480 min).
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Solution Handling (DCM/Chloroform): Double-gloving is mandatory. Use a Laminate (PE/EVOH) inner glove if handling concentrated solutions in halogenated solvents.
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Emergency Response Protocols
This section details self-validating response mechanisms. The logic is based on neutralizing the basicity and preventing systemic absorption.
Spill Response Decision Tree
Figure 2: Decision logic for spill remediation. Propylene glycol is preferred over water for initial wetting to prevent dust cloud formation.
First Aid Measures
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Eye Contact: Immediate irrigation is critical. The basic nitrogen can cause saponification of corneal lipids. Irrigate for minimum 15 minutes .
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Skin Contact: Wash with soap and water. Do not use alcohol or acetone, as these solvents increase skin permeability and drive the brominated compound deeper into the dermis.
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Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema for 24 hours.
Synthesis & Reaction Safety
When using 4-Bromo-8-methylisoquinoline in synthesis (e.g., Suzuki coupling):
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Thermal Stability: Avoid heating >150°C without solvent. Halogenated isoquinolines can undergo violent decomposition or polymerization at high temperatures.
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Incompatibilities:
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Strong Oxidizers: Reaction with peroxides can form unstable N-oxides.
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Strong Acids: Exothermic protonation occurs. Add acid slowly to the base.
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Lithiation: If performing Lithium-Halogen exchange, strictly maintain temperature < -70°C. The 8-methyl group provides steric hindrance but does not prevent rapid scrambling or elimination side reactions at higher temperatures.
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References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline (Analogous Structure). Retrieved from [Link]
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European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of isoquinoline derivatives. Retrieved from [Link]
